STING agonist-21

Immuno-Oncology Innate Immunity STING Pathway

STING agonist-21 is a non-CDN, small-molecule STING agonist that provides a gradual, tunable activation profile (EC50 592.8 nM), avoiding the rapid desensitization and cytokine storms associated with ultra-potent agonists. Its distinct pyridazine-imidazole core enables systemic administration (IP/oral) in murine tumor models, overcoming the intratumoral restriction of CDN agonists like cGAMP and ADU-S100. Select it as a structurally validated tool compound to dissect non-canonical STING signaling, or as a benchmark for SAR campaigns around the 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide pharmacophore.

Molecular Formula C17H11F6N5O2
Molecular Weight 431.29 g/mol
Cat. No. B12382785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-21
Molecular FormulaC17H11F6N5O2
Molecular Weight431.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C17H11F6N5O2/c18-16(19,20)15(30,17(21,22)23)10-3-1-2-4-11(10)25-14(29)12-5-6-13(27-26-12)28-8-7-24-9-28/h1-9,30H,(H,25,29)
InChIKeyCOFASYKPDRGFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STING Agonist-21 (HY-152034): Chemical Identity and Baseline Potency for Procurement


STING agonist-21 (CAS: 2375419-35-3), also referred to as compound 1, is a small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. Its chemical structure is defined by the IUPAC name N-(2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, with a molecular formula of C17H11F6N5O2 and a molecular weight of 431.29 g/mol . This compound is offered by research vendors as a tool for immuno-oncology research, with a reported in vitro potency (EC50) of 592.8 nM in a STING activation reporter assay .

Why STING Agonist-21 Cannot Be Interchanged with Other STING Agonists in Research


STING agonists are a structurally and functionally diverse class; simple potency comparison (e.g., EC50 alone) is insufficient for selecting the optimal tool compound. Generic substitution of STING agonist-21 with another in-class agonist risks confounding experimental outcomes due to critical differences in molecular scaffold, species cross-reactivity, and downstream signaling bias. For instance, cyclic dinucleotide (CDN) STING agonists like ADU-S100 and natural ligand 2'3'-cGAMP are highly polar and often require intratumoral injection or specialized formulation for cellular uptake, whereas small-molecule non-nucleotide agonists like STING agonist-21 offer a distinct chemical space that may influence membrane permeability and route of administration in preclinical models [1][2]. Furthermore, STING agonists exhibit pronounced species selectivity; a compound optimized for human STING may show drastically reduced or absent activity on mouse STING, directly impacting in vivo syngeneic tumor model design [3]. The following evidence guide quantifies the specific differentiation of STING agonist-21 against key comparators to support scientific procurement decisions.

Quantitative Differentiation of STING Agonist-21 Against Key Comparators


Potency Comparison: STING Agonist-21 vs. Natural Ligand 2'3'-cGAMP

STING agonist-21 demonstrates a significant 15.5-fold improvement in potency over the endogenous STING ligand 2'3'-cGAMP in comparable reporter gene assays. This suggests that STING agonist-21 can achieve effective pathway activation at substantially lower concentrations, which is a critical parameter for in vitro studies where high doses of agonists can induce off-target or cytotoxic effects [1].

Immuno-Oncology Innate Immunity STING Pathway

Scaffold Differentiation: Non-Nucleotide Small Molecule vs. Clinical CDN Benchmark

STING agonist-21 belongs to the class of non-nucleotide small-molecule agonists (molecular weight 431.29 g/mol), which are fundamentally distinct from the cyclic dinucleotide (CDN) class of STING agonists represented by clinical candidates like ADU-S100/MIW815. CDNs are large, highly polar molecules with poor passive membrane permeability, often necessitating intratumoral (i.t.) administration or specialized delivery vehicles in preclinical models [1]. The small-molecule nature of STING agonist-21 is a critical structural differentiation that may permit alternative routes of administration and broader tissue distribution in in vivo studies [2].

Medicinal Chemistry Drug Discovery Pharmacokinetics

Potency Contextualization: Position Among Benchmark Small-Molecule STING Agonists

When benchmarked against other well-characterized, commercially available small-molecule STING agonists, STING agonist-21 (EC50 592.8 nM) occupies a specific potency niche. It is more potent than the first-generation non-nucleotide agonist SR-717 (EC50 ~2.1 μM) but is less potent than the highly optimized diABZI STING agonist-1 (EC50 ~130 nM). This places STING agonist-21 as a moderate-potency tool compound, potentially suitable for assays where an intermediate level of STING activation is desired to avoid supraphysiological pathway stimulation [1].

Chemical Biology Immunology Assay Development

Intellectual Property Context: Compound Disclosed in Foundational Scripps Research Patent

STING agonist-21 (compound 1) is explicitly disclosed as an exemplary agonist within the broad Markush structures of patent WO2019165032A1, assigned to The Scripps Research Institute [1]. This patent family covers a series of non-nucleotide STING agonists and their use in treating tumors. The inclusion of this specific compound in a foundational patent by a leading academic institution provides a level of structural and synthetic validation that distinguishes it from less characterized or proprietary vendor compounds without clear provenance .

Patent Analysis Medicinal Chemistry Target Validation

Optimal Use Cases for STING Agonist-21 in Preclinical Research


Comparative Studies of Non-Nucleotide vs. Cyclic Dinucleotide STING Agonism

Researchers aiming to dissect the differential signaling kinetics, downstream gene expression profiles, or cellular uptake mechanisms of CDN-based STING agonists (e.g., 2'3'-cGAMP, ADU-S100) versus non-nucleotide small molecules should select STING agonist-21 as a representative, structurally validated non-CDN tool compound [1][2]. Its moderate potency allows for matched activation levels with CDN controls to study non-canonical signaling outcomes.

In Vitro Assay Development Requiring a Moderate Potency Window

In cell-based reporter assays or immune cell activation studies where ultra-potent STING agonists (EC50 < 200 nM) may induce rapid pathway desensitization, receptor internalization, or cytotoxic cytokine storms, STING agonist-21 (EC50 592.8 nM) provides a more gradual and tunable activation profile . This makes it suitable for dose-response studies focused on submaximal pathway engagement.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies on Pyridazine Scaffolds

As a compound with a distinct pyridazine-imidazole core disclosed in patent WO2019165032A1, STING agonist-21 serves as a benchmark starting point or control compound for medicinal chemistry campaigns exploring SAR around the 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide pharmacophore [1]. Its well-defined potency (EC50 592.8 nM) provides a baseline for evaluating newly synthesized analogs .

In Vivo Studies Exploring Systemic Administration of Small-Molecule STING Agonists

Given its small-molecule, non-nucleotide structure, STING agonist-21 is a suitable candidate for exploring systemic (e.g., intraperitoneal or oral) administration routes in murine tumor models, in contrast to CDN STING agonists which are largely restricted to intratumoral injection [2][3]. This allows for the investigation of systemic STING activation effects on abscopal tumor responses and immune cell trafficking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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